molecular formula C12H12N2O2 B8408250 4,5,8-Trimethyl-6-nitroquinoline

4,5,8-Trimethyl-6-nitroquinoline

Cat. No.: B8408250
M. Wt: 216.24 g/mol
InChI Key: PUOFXKNGSGRWPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,8-Trimethyl-6-nitroquinoline is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

4,5,8-trimethyl-6-nitroquinoline

InChI

InChI=1S/C12H12N2O2/c1-7-4-5-13-12-8(2)6-10(14(15)16)9(3)11(7)12/h4-6H,1-3H3

InChI Key

PUOFXKNGSGRWPP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C(C2=NC=C1)C)[N+](=O)[O-])C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,5-dimethyl-4-nitroaniline (0.96 g), ferric chloride hexahydrate (2.50 g), zinc chloride (0.094 g), concentrated hydrochloric acid (0.481 mL), and ethanol (8 mL) is heated to 60° C. 1,3,3-trimethoxybutane (0.73 mL) is added dropwise while the reaction mixture is kept at 60° C. The reaction mixture is heated at reflux overnight and cooled to room temperature. A solution of 10% aqueous sodium hydroxide is added, and the mixture is extracted three times with methylene chloride. The combined organic layers are dried over sodium sulfate, filtered and evaporated to afford a crude product. The crude product is purified by flash chromatography using 25% ethyl acetate in hexane as eluent, providing 6-nitro-4,5,8-trimethylquinoline.
Quantity
0.96 g
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride hexahydrate
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0.481 mL
Type
reactant
Reaction Step One
Quantity
0.094 g
Type
catalyst
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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